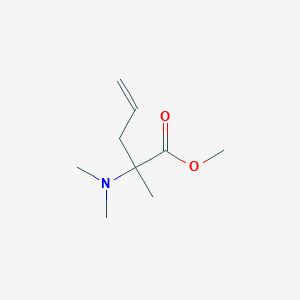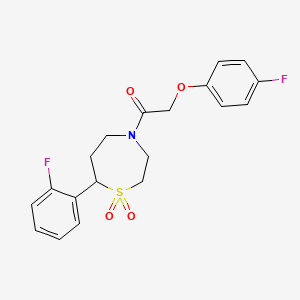![molecular formula C19H26ClN5O4S B2971686 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide CAS No. 1251683-22-3](/img/structure/B2971686.png)
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the pyrazole and triazole rings suggests that the compound could have a planar structure, while the ethyl, phenyl, and trifluoromethyl groups could add some three-dimensionality to the molecule .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the pyrazole and triazole rings, as well as the thioether and trifluoromethyl groups. These functional groups could participate in a variety of chemical reactions, including nucleophilic substitutions, electrophilic additions, and redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar triazole ring and the nonpolar ethyl and phenyl groups could give the compound both polar and nonpolar characteristics .Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives, including similar structural frameworks, has demonstrated their ability to form coordination complexes with metal ions such as Co(II) and Cu(II). These complexes have been characterized using various spectroscopic techniques and crystallography. Notably, the antioxidant activity of these ligands and their complexes was evaluated, showing significant activity. This highlights the potential of these compounds in developing antioxidant agents or therapeutic applications related to oxidative stress (Chkirate et al., 2019).
Heterocyclic Synthesis and Biological Activities
The versatility of similar acetamide derivatives in synthesizing a wide array of heterocyclic compounds has been explored, leading to the creation of various pyrrole, pyridine, coumarin, and triazole derivatives. These synthesized compounds were tested for their insecticidal properties, highlighting the potential application of such derivatives in agricultural pest control (Fadda et al., 2017).
Antimicrobial and Anticancer Activities
Further research into thiazole derivatives incorporating pyrazole moieties has revealed their significant antimicrobial and anticancer activities. Such studies underscore the potential of these compounds in medical and pharmaceutical applications, particularly in developing new treatments for microbial infections and cancer (Saravanan et al., 2010).
Glutaminase Inhibition for Cancer Therapy
Among the synthesized analogs of similar compounds, specific focus has been given to their potential as glutaminase inhibitors, a promising target in cancer therapy. Research indicates that certain analogs retain the inhibitory potency of known inhibitors while presenting an opportunity for improved drug-like properties, such as solubility, which is crucial for their therapeutic application (Shukla et al., 2012).
Mecanismo De Acción
Target of Action
Compounds like these often target specific proteins or enzymes in the body. These targets are usually key components in biological pathways, and their modulation can lead to therapeutic effects. For example, some compounds might target G-protein coupled receptors (GPCRs), ion channels, or enzymes involved in signal transduction .
Mode of Action
The compound could interact with its target in several ways. It could act as an agonist, activating the target, or as an antagonist, blocking its activity. Alternatively, it could modulate the target’s function in other ways, such as by altering its conformation or its interaction with other molecules .
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways. For example, it could influence signal transduction pathways, metabolic pathways, or gene expression. The specific pathways affected would depend on the nature of the target and the way the compound interacts with it .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would determine its bioavailability. Factors such as its solubility, stability, and the presence of transport proteins could influence how well it is absorbed and distributed throughout the body. Its metabolism could also affect its activity and half-life .
Result of Action
The compound’s action could lead to various molecular and cellular effects. For example, it could alter cell signaling, gene expression, or cell metabolism. These changes could then lead to observable physiological effects .
Action Environment
Various environmental factors could influence the compound’s action, efficacy, and stability. For example, factors such as pH, temperature, and the presence of other molecules could affect its stability and activity. Additionally, individual variations in genetics and metabolism could influence its efficacy and potential side effects .
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound could include further investigation of its synthesis, properties, and potential applications. For example, it could be interesting to explore its potential use in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Propiedades
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1-ethyl-N-(2-methoxyethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN5O4S/c1-3-24-14-17(18(26)21-7-12-29-2)19(22-24)30(27,28)25-10-8-23(9-11-25)16-6-4-5-15(20)13-16/h4-6,13-14H,3,7-12H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYADBLFPLRCKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2971606.png)
![N-cyclopentyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2971607.png)
![6-chloro-N-[phenyl(pyridin-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2971608.png)
![1-(benzo[d]thiazol-2-yl)-N-benzyl-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2971609.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dichlorobenzamide](/img/structure/B2971613.png)



![10-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2971619.png)


![N-{[2-(3-methoxyphenyl)cyclopropyl]methyl}acetamide](/img/structure/B2971624.png)
